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molecular formula C9H9NO5 B8465905 [(2S)-7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

[(2S)-7-nitro-2,3-dihydro-1,4-benzodioxin-2-yl]methanol

Cat. No. B8465905
M. Wt: 211.17 g/mol
InChI Key: OTKMWYJAIRWTNV-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07312233B2

Procedure details

3.0 g of sodium hydrogen carbonate was suspended in 90 mL DMF. At 0° C. a solution of 5.15 g of 4-nitrocatechol was added dropwise over 15 min. Subsequently, 3.9 g of epichlorohydrin in 10 mL DMF were added over 15 min. Stirring was continued at room temperature, then at 80° C. overnight. The mixture was diluted with water and extracted three times with ethyl acetate, dried (anhyd. Na2SO4), filtered and concentrated under vacuum to give a yellow oil. The oil was purified by column chromatography on silica gel using EtOAc-hexanes (0-100% gradient) to give the product (2.8 g) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].[N+:6]([C:9]1[CH:10]=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])([O-:8])=[O:7].[CH2:17]([CH:19]1[O:21][CH2:20]1)Cl>CN(C=O)C.O>[N+:6]([C:9]1[CH:15]=[CH:14][C:12]2[O:13][CH2:17][CH:19]([CH2:20][OH:21])[O:16][C:11]=2[CH:10]=1)([O-:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
5.15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at room temperature
CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(OC(CO2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07312233B2

Procedure details

3.0 g of sodium hydrogen carbonate was suspended in 90 mL DMF. At 0° C. a solution of 5.15 g of 4-nitrocatechol was added dropwise over 15 min. Subsequently, 3.9 g of epichlorohydrin in 10 mL DMF were added over 15 min. Stirring was continued at room temperature, then at 80° C. overnight. The mixture was diluted with water and extracted three times with ethyl acetate, dried (anhyd. Na2SO4), filtered and concentrated under vacuum to give a yellow oil. The oil was purified by column chromatography on silica gel using EtOAc-hexanes (0-100% gradient) to give the product (2.8 g) as a yellow solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(=O)([O-])O.[Na+].[N+:6]([C:9]1[CH:10]=[C:11]([OH:16])[C:12](=[CH:14][CH:15]=1)[OH:13])([O-:8])=[O:7].[CH2:17]([CH:19]1[O:21][CH2:20]1)Cl>CN(C=O)C.O>[N+:6]([C:9]1[CH:15]=[CH:14][C:12]2[O:13][CH2:17][CH:19]([CH2:20][OH:21])[O:16][C:11]=2[CH:10]=1)([O-:8])=[O:7] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
5.15 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(O)=CC1)O
Step Three
Name
Quantity
3.9 g
Type
reactant
Smiles
C(Cl)C1CO1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was continued at room temperature
CUSTOM
Type
CUSTOM
Details
at 80° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhyd. Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC2=C(OC(CO2)CO)C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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